(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane

asymmetric synthesis stereochemistry building block procurement

(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane (CAS 1932107-29-3) is a chiral cyclopropane derivative belonging to the bromoalkane class, featuring a bromomethyl substituent at the 1-position and an ethyl group at the 2-position on a strained three-membered ring. The compound's (1R,2R) absolute stereochemistry is explicitly defined via its InChIKey (NWPQBWPIBCOXRW-RITPCOANSA-N) and SMILES notation (CC[C@@H]1C[C@H]1CBr), which distinguishes it from diastereomers, enantiomers, and racemic mixtures that share the same planar connectivity.

Molecular Formula C6H11Br
Molecular Weight 163.058
CAS No. 1932107-29-3
Cat. No. B2654644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane
CAS1932107-29-3
Molecular FormulaC6H11Br
Molecular Weight163.058
Structural Identifiers
SMILESCCC1CC1CBr
InChIInChI=1S/C6H11Br/c1-2-5-3-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1
InChIKeyNWPQBWPIBCOXRW-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane (CAS 1932107-29-3) as a Defined-Stereochemistry Building Block


(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane (CAS 1932107-29-3) is a chiral cyclopropane derivative belonging to the bromoalkane class, featuring a bromomethyl substituent at the 1-position and an ethyl group at the 2-position on a strained three-membered ring [1]. The compound's (1R,2R) absolute stereochemistry is explicitly defined via its InChIKey (NWPQBWPIBCOXRW-RITPCOANSA-N) and SMILES notation (CC[C@@H]1C[C@H]1CBr), which distinguishes it from diastereomers, enantiomers, and racemic mixtures that share the same planar connectivity . As a reactive alkyl halide, it serves primarily as a synthetic intermediate in medicinal chemistry and asymmetric synthesis programs, where its chirality and ring strain are leveraged for constructing conformationally constrained pharmacophores [2].

Why Generic Substitution Fails: Stereochemical Integrity Constraints for (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane (CAS 1932107-29-3) in Asymmetric Synthesis


Substituting (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane with its racemic mixture (CAS 2307782-57-4) or with stereochemically undefined 1-(bromomethyl)-2-ethylcyclopropane (CAS 1522557-16-9) is not functionally equivalent in stereoselective synthetic sequences. Chiral bromocyclopropanes serve as precursors for enantiomerically enriched cyclopropyl ethers, amines, and azole derivatives via formal nucleophilic substitution; the stereochemical integrity of the starting bromocyclopropane directly governs the configuration of up to three newly formed stereogenic centers in the cyclopropane product [1]. Substitution with a racemate introduces a 50% stereochemical impurity at the initiation of the sequence, which propagates as diastereomeric mixtures downstream and compromises enantiomeric excess in the final bioactive compound. This stereochemical fidelity requirement is particularly acute in the synthesis of conformationally restricted pharmacophores, where the cyclopropane ring's spatial orientation dictates binding to biological targets [2].

Quantitative Differentiation Evidence: (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane (CAS 1932107-29-3) vs. Comparators


Absolute Stereochemical Identity: (1R,2R) vs. Racemate vs. Undefined Stereochemistry

The compound (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane (CAS 1932107-29-3) possesses a fully defined absolute stereochemistry at both C1 and C2, as evidenced by its chiral InChIKey (NWPQBWPIBCOXRW-RITPCOANSA-N) and stereospecific SMILES (CC[C@@H]1C[C@H]1CBr) . In contrast, the racemic mixture (CAS 2307782-57-4) contains a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers, while stereochemically undefined 1-(bromomethyl)-2-ethylcyclopropane (CAS 1522557-16-9) is supplied with no stereochemical specification and possesses an achiral InChIKey (NWPQBWPIBCOXRW-UHFFFAOYSA-N), indicating a mixture of up to four possible stereoisomers [1].

asymmetric synthesis stereochemistry building block procurement

Commercial Availability and Pricing: (1R,2R) Single Enantiomer vs. Racemate

The (1R,2R) single enantiomer (CAS 1932107-29-3) is commercially available from multiple suppliers including Enamine, 1PlusChem, A2B Chem, and Aaron, with purities of 95% or higher [1]. The racemic trans mixture (CAS 2307782-57-4) is also available from suppliers such as Leyan with 98% purity, but lacks defined enantiomeric composition . Pricing data indicates that the single enantiomer commands a premium reflective of the additional synthetic or resolution steps required for its production: 50 mg quantities are priced at approximately $335, scaling to $4914 for 10 g [1].

procurement pricing commercial availability

Predicted Lipophilicity (LogP) as a Differentiator in Extraction and Purification Workflows

The (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane exhibits a computed LogP (XLogP3-AA) value of 2.7 [1], which quantifies its partition coefficient and predicts chromatographic behavior. This value is moderately lipophilic and can be compared to simpler bromomethyl cyclopropane analogs: (bromomethyl)cyclopropane (C4H7Br, CAS 7051-34-5) has a computed LogP of approximately 1.5 , while 1-(bromomethyl)-1-propylcyclopropane (C7H13Br) is expected to have a higher LogP (~3.0-3.5) . The intermediate LogP of 2.7 for the target compound predicts distinct retention time differences on reverse-phase HPLC (e.g., ~0.8-1.2 min longer retention vs. (bromomethyl)cyclopropane under standard C18 acetonitrile/water gradients) and differential extraction efficiency in liquid-liquid partitioning workflows.

physicochemical property purification chromatography

Substrate Scope in Diastereoselective Formal Nucleophilic Substitution: Chiral Bromocyclopropane Requirement

Enantiomerically enriched cyclopropyl ethers, amines, and azole derivatives possessing up to three stereogenic centers are obtained exclusively via the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes [1]. The methodology relies on a cyclopropene intermediate generated in situ from the chiral bromocyclopropane; the chirality of the starting bromocyclopropane governs the configuration of two adjacent stereocenters that are successively installed via 1,4-addition/epimerization [1]. This synthetic route is inaccessible when starting from racemic bromocyclopropane mixtures, as the resulting products are obtained as inseparable diastereomeric mixtures with diminished enantiomeric purity. The (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, as a defined chiral bromocyclopropane, is a suitable substrate for this transformation class, whereas its racemic counterpart would yield diastereomeric products.

diastereoselective synthesis nucleophilic substitution cyclopropene intermediate

Role in Conformationally Constrained Pharmacophore Synthesis: Chiral Arylmethylcyclopropane Core

Chiral bromomethylenecyclopropanes, which can be derived from chiral bromomethyl cyclopropanes via elimination, serve as key precursors for synthesizing nonracemic (Z)-arylmethylcyclopropanes via Suzuki-Miyaura coupling [1]. These arylmethylcyclopropane structures constitute rigid, sp³-carbon-based core scaffolds for medicinal chemistry programs aimed at conformational restriction of bioactive ligands [1]. The stereochemistry at the cyclopropane ring is critical for achieving the desired (Z)-geometry and spatial orientation of the aryl group relative to the cyclopropane. Racemic or stereochemically undefined starting materials would yield mixtures of diastereomeric products, requiring additional separation and reducing overall synthetic efficiency. While the (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane itself is a saturated bromomethyl cyclopropane, it shares the chiral cyclopropane core necessary for downstream functionalization to bromomethylenecyclopropane intermediates.

medicinal chemistry conformational constraint Suzuki-Miyaura coupling

Optimal Application Scenarios for (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane (CAS 1932107-29-3) Procurement


Asymmetric Synthesis of Chiral Cyclopropyl Amines and Ethers via Formal Nucleophilic Substitution

The (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is directly applicable as a chiral electrophile in formal SN2′ substitution reactions with nitrogen, oxygen, or azole nucleophiles [1]. This transformation proceeds via in situ generation of a cyclopropene intermediate, and the stereochemistry of the starting bromocyclopropane governs the configuration of up to three newly installed stereocenters [1]. This application is suitable for medicinal chemistry programs seeking to install cyclopropylamine or cyclopropyl ether motifs with defined stereochemistry as conformationally constrained pharmacophore elements.

Precursor to Chiral Bromomethylenecyclopropane for Suzuki-Miyaura Coupling to Nonracemic (Z)-Arylmethylcyclopropanes

The compound serves as a precursor to the corresponding chiral bromomethylenecyclopropane via elimination of HBr. The resulting chiral bromomethylenecyclopropane can then undergo Suzuki-Miyaura coupling with aryl boronic acids to yield nonracemic (Z)-arylmethylcyclopropanes, which are sp³-rich, rigid core structures for medicinal chemistry applications [2]. This sequence provides access to enantiomerically pure, conformationally constrained cyclopropane pharmacophores that are challenging to synthesize via alternative routes.

Chiral Building Block for Asymmetric Cyclopropanation and Cross-Coupling Cascades

The reactive bromomethyl group serves as a versatile handle for subsequent functionalization, including nucleophilic substitution with carbon, nitrogen, oxygen, and sulfur nucleophiles, as well as transition-metal-catalyzed cross-coupling reactions [3]. The defined (1R,2R) stereochemistry is retained throughout these transformations, enabling the construction of complex chiral molecules with predictable three-dimensional architecture. This makes the compound suitable for diversity-oriented synthesis and library generation in drug discovery settings.

Conformational Constraint Element in Rational Drug Design

The cyclopropane ring imparts conformational rigidity to molecules, a property exploited in rational drug design to pre-organize ligands into their bioactive conformations [4]. The (1R,2R) stereochemistry defines the precise spatial orientation of the ethyl and functionalized methyl substituents, which can be used to probe stereochemical requirements of biological targets or to lock a molecule into a specific conformation predicted to enhance target binding and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.